4-[(4E)-4-[(2E,4E)-5-(1,3-Dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium
Beschreibung
The compound 4-[(4E)-4-[(2E,4E)-5-(1,3-Dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium is a complex organic molecule featuring:
- A pyrimidinone core with sulfanylidene and oxido groups at positions 2 and 4, respectively.
- A 1,3-dibutyl substitution on the pyrimidinone ring, enhancing lipophilicity.
- A conjugated penta-2,4-dienylidene linker connecting the pyrimidinone to a 3-methyl-5-oxopyrazole moiety.
- A benzenesulfonate group linked to the pyrazole, contributing to solubility and ionic properties.
- A triethylazanium counterion, which stabilizes the sulfonate group and modulates bioavailability .
Synthesis and Applications: The compound is synthesized via multi-step reactions involving condensation of pyrimidinone precursors with pyrazole intermediates, followed by sulfonation and ion exchange.
Eigenschaften
IUPAC Name |
4-[(4E)-4-[(2E,4E)-5-(1,3-dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O6S2.2C6H15N/c1-4-6-17-29-24(32)23(25(33)30(27(29)38)18-7-5-2)12-10-8-9-11-22-19(3)28-31(26(22)34)20-13-15-21(16-14-20)39(35,36)37;2*1-4-7(5-2)6-3/h8-16,32H,4-7,17-18H2,1-3H3,(H,35,36,37);2*4-6H2,1-3H3/b9-8+,12-10+,22-11+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFILNXDTNMARW-HTSCOBMNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=S)CCCC)C=CC=CC=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)[O-].CC[NH+](CC)CC.CC[NH+](CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=O)N(C1=S)CCCC)/C=C/C=C/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)[O-].CC[NH+](CC)CC.CC[NH+](CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Structural Uniqueness and Functional Implications
Pyrimidinone vs. Thiazolidinone Cores: The target’s pyrimidinone core provides a rigid, planar structure favorable for π-π stacking in enzyme binding, whereas thiazolidinones (e.g., ) exhibit greater conformational flexibility, enhancing antimicrobial activity . The 1,3-dibutyl groups on the pyrimidinone improve membrane permeability compared to smaller alkyl substituents in thiazolidinones .
Sulfonate-Triethylazanium vs. Ester Groups :
- The sulfonate-triethylazanium moiety increases water solubility and ionic stability, unlike ethyl or benzyl esters in compounds like and , which rely on ester hydrolysis for activation .
Limitations and Contradictions
- Bulkiness vs. Bioactivity : The 1,3-dibutyl groups may cause steric hindrance, reducing binding affinity compared to smaller substituents in pyrazolones () .
- Counterion Effects : While triethylazanium improves solubility, it may also increase off-target interactions compared to neutral esters () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
